cFMS Receptor Inhibitor II is classified as a small molecule kinase inhibitor. It specifically inhibits the activity of CSF1R, which is part of the receptor tyrosine kinase family. The compound has demonstrated selectivity against several kinases, including c-Kit and platelet-derived growth factor receptors (PDGFRs), making it a valuable candidate for further development in cancer therapeutics .
The synthesis of cFMS Receptor Inhibitor II involves several key steps, primarily focused on the development of an anilinoquinoline structure. The synthetic route typically includes:
Specific parameters such as reaction temperatures, solvent choices, and catalyst types are crucial for optimizing yields and selectivity during synthesis .
The molecular structure of cFMS Receptor Inhibitor II can be described as follows:
The three-dimensional conformation of the molecule allows for optimal binding to the CSF1R ATP-binding site, which is critical for its inhibitory action .
cFMS Receptor Inhibitor II participates in several chemical reactions:
The mechanism of action of cFMS Receptor Inhibitor II involves competitive inhibition of CSF1R:
Studies have shown that cFMS Receptor Inhibitor II can significantly reduce tumor cell proliferation in vitro and inhibit tumor growth in vivo when administered in appropriate doses .
cFMS Receptor Inhibitor II exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and ensuring therapeutic efficacy .
The primary application of cFMS Receptor Inhibitor II lies in its potential use as an anti-tumor agent:
Ongoing clinical trials aim to establish its safety profile and efficacy in human subjects, providing insights into its potential as a novel cancer treatment .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3